![molecular formula C30H22N4O5 B2883495 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide CAS No. 477503-93-8](/img/structure/B2883495.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide is a complex organic compound characterized by the presence of benzoxazole groups Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure
Mechanism of Action
Target of Action
Similar compounds bearing the benzoxazole moiety have been reported to interact with various biological targets such as prostaglandin h2 synthase (pghs) protein .
Mode of Action
Benzoxazole derivatives have been known to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication process that relies on the production, detection, and response to extracellular signaling molecules called autoinducers. By inhibiting this process, these compounds can potentially disrupt bacterial communication and coordination .
Biochemical Pathways
It’s worth noting that benzoxazole derivatives have been reported to inhibit the lasb quorum sensing system in pseudomonas aeruginosa . This could potentially affect the downstream effects related to biofilm formation, virulence production, and other pathogenesis .
Result of Action
Benzoxazole derivatives have been reported to show promising quorum-sensing inhibitory activities, which could potentially disrupt bacterial communication and coordination .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration, ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes and proteins . For instance, some benzoxazole derivatives have been found to have good binding affinity towards prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit anti-inflammatory efficacy in in vitro studies .
Molecular Mechanism
Molecular docking studies of benzoxazole derivatives have shown that they possess good binding affinity towards PGHS protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of benzoxazole rings and subsequent coupling reactions to introduce the anilino and acetamide groups. Common reagents used in these reactions include acetic anhydride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole rings.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- 2-Benzoxazoleacetonitrile
- [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride
Uniqueness
Compared to similar compounds, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide is unique due to its specific structural features, such as the presence of both anilino and acetamide groups
Properties
IUPAC Name |
2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O5/c35-27(31-21-13-9-19(10-14-21)29-33-23-5-1-3-7-25(23)38-29)17-37-18-28(36)32-22-15-11-20(12-16-22)30-34-24-6-2-4-8-26(24)39-30/h1-16H,17-18H2,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFTUVWXDNHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
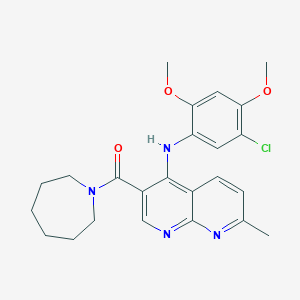
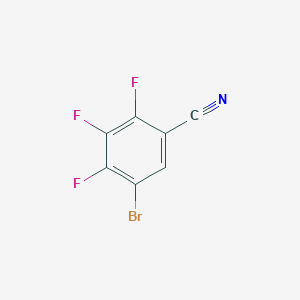
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)
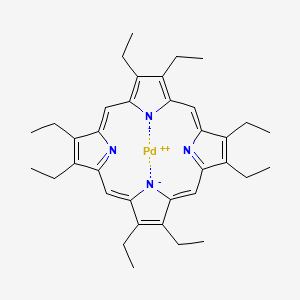
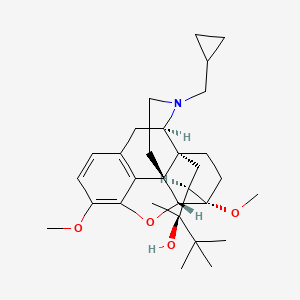
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883420.png)
![2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2883422.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)
![N-(4-acetylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2883424.png)
![(NZ)-5-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)
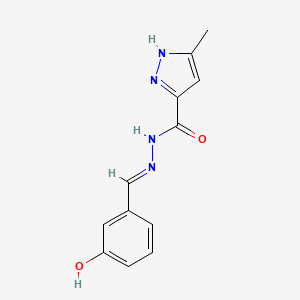
![N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2883428.png)
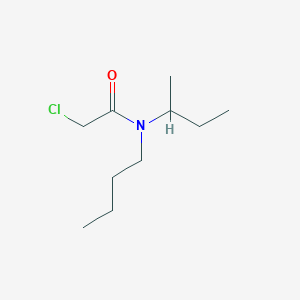
![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)
